8-(Trifluoromethoxy)chromane-4-ylamine

Description

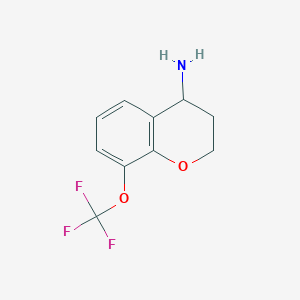

8-(Trifluoromethoxy)chromane-4-ylamine is a fluorinated chromane derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 8-position and an amine group at the 4-position of the chromane scaffold. The trifluoromethoxy group enhances lipophilicity and electron-withdrawing properties, which may improve pharmacokinetic profiles and target binding .

Properties

Molecular Formula |

C10H10F3NO2 |

|---|---|

Molecular Weight |

233.19 g/mol |

IUPAC Name |

8-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)16-8-3-1-2-6-7(14)4-5-15-9(6)8/h1-3,7H,4-5,14H2 |

InChI Key |

DDCZLPCCTJEGSL-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethoxy)chromane-4-ylamine typically involves the following steps:

Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

Amination: The amine group is introduced at the 4th position through reductive amination or other suitable amination techniques.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are proprietary and may vary between manufacturers.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, potentially forming corresponding oxides or other oxidized derivatives.

Reduction: The compound can be reduced under suitable conditions to yield reduced forms, such as amine derivatives.

Substitution: The trifluoromethoxy and amine groups can participate in substitution reactions, leading to various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted chromane derivatives.

Scientific Research Applications

8-(Trifluoromethoxy)chromane-4-ylamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(Trifluoromethoxy)chromane-4-ylamine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The trifluoromethoxy group can influence the compound’s binding affinity and specificity, while the amine group may participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Trifluoromethoxy-Substituted Aniline Derivatives

Schiff bases derived from trifluoromethoxy aniline, such as those studied by Daravath et al. (2022), form Cu(II) complexes with notable antioxidant, anticancer, and antimicrobial activities . These compounds share the trifluoromethoxy group, which likely contributes to their bioactivity by increasing membrane permeability and metabolic stability.

Chromane-Based Amines

Chromane amines without fluorinated substituents, such as 4-aminochromane, exhibit moderate bioactivity in neurological and cardiovascular studies. The addition of the trifluoromethoxy group in 8-(Trifluoromethoxy)chromane-4-ylamine may enhance binding to hydrophobic enzyme pockets or receptors, as seen in fluorinated drug analogs like ciprofloxacin .

Fluorinated Bioactive Compounds

Compounds listed in U.S. public law (2019), such as 3H-perfluoro-3-[(3-methoxy-propoxy)propanoic acid], highlight the industrial and pharmacological relevance of fluorinated molecules . While these lack the chromane-amine scaffold, they demonstrate how fluorine atoms improve thermal stability and resistance to degradation—properties likely shared by this compound.

Comparative Physicochemical and Pharmacological Properties

Key Reactivity Differences :

- The chromane scaffold may reduce amine nucleophilicity compared to flexible aniline derivatives.

- The -OCF₃ group could hinder electrophilic aromatic substitution, directing reactions to the amine site.

Biological Activity

8-(Trifluoromethoxy)chromane-4-ylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on enzyme inhibition, receptor binding, and therapeutic applications. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical for its interaction with biological targets.

The structure of this compound can be represented as follows:

This compound features a chromane core substituted with a trifluoromethoxy group, which is known to significantly influence its biological properties.

The mechanism of action for this compound involves:

- Enhanced Lipophilicity : The trifluoromethoxy group increases the compound's ability to cross cell membranes.

- Hydrogen Bonding : The amine group can form hydrogen bonds with various biological molecules, modulating their activity and function.

- Target Interaction : The compound interacts with specific molecular targets, including receptors and enzymes, which are crucial for its therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition

Studies have shown that this compound can inhibit various enzymes, including:

- Cyclooxygenase (COX) : It has been found to moderately inhibit COX-2, which is relevant for anti-inflammatory applications .

- Lipoxygenases (LOX) : It also displays inhibitory effects on LOX-5 and LOX-15, suggesting potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

- It showed significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Receptor Binding

Research highlights that this compound acts as an antagonist at the TRPM8 receptor, which is implicated in pain sensation and cold perception. This suggests potential applications in treating conditions such as migraines and neuropathic pain .

Case Studies

Several studies have investigated the biological activity of related chroman derivatives, providing insights into the efficacy of this compound:

- Antimicrobial Studies : A series of chroman derivatives were synthesized and evaluated for their antimicrobial activities. Compounds with similar structural motifs exhibited significant inhibition against Bacillus subtilis and Candida albicans, supporting the antimicrobial potential of trifluoromethyl-substituted chromanes .

- Inflammatory Response : In vivo studies demonstrated that derivatives of chroman compounds could reduce carrageenan-induced paw edema in rats, suggesting anti-inflammatory properties that could be attributed to this compound .

- Neuropharmacological Effects : Compounds structurally related to 8-(Trifluoromethoxy)chromane were evaluated for their effects on pain models in rodents, showing promise as TRPM8 antagonists that could alleviate neuropathic pain symptoms .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.